1-(3-Propoxyphenyl)ethanamine
Overview
Description
1-(3-Propoxyphenyl)ethanamine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a specialty product often used in proteomics research . The compound consists of a phenyl ring substituted with a propoxy group and an ethanamine moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Propoxyphenyl)ethanamine can be synthesized through various synthetic routes. One common method involves the alkylation of 3-hydroxyacetophenone with propyl bromide to form 3-propoxyacetophenone. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-propoxyphenyl)ethanol. Finally, the ethanol derivative is converted to the ethanamine through reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Propoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanamine moiety to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
1-(3-Propoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Propoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl ring and propoxy group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Propoxyphenyl)ethanamine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of a propoxy group.
1-(3-Ethoxyphenyl)ethanamine: Contains an ethoxy group instead of a propoxy group.
1-(3-Butoxyphenyl)ethanamine: Features a butoxy group instead of a propoxy group
These compounds share similar chemical properties but differ in their alkoxy substituents, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-(3-propoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORERYFOCDRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586339 | |
Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925650-26-6 | |
Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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